Ortho-Monofluorine vs. Vicinal Difluoro Substitution: Impact on Lipophilicity
The target compound's single 2-fluoro substituent results in a computed XLogP3 of 2.0, which is significantly lower than the predicted logP for the 3,4-difluoro analog (CAS 921585-71-9). Although experimental logP data are not available for the difluoro analog, the addition of a second fluorine atom in a vicinal arrangement is known to increase lipophilicity by approximately 0.5–0.7 logP units based on fragment-based calculations, which would place the 3,4-difluoro analog in a higher lipophilicity range [1]. This difference directly impacts membrane permeability and non-specific binding profiles, making the monofluoro compound a preferred starting point for programs requiring balanced hydrophilicity.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.0 |
| Comparator Or Baseline | 3,4-difluoro analog (CAS 921585-71-9): logP > 2.5 (estimated from fragment addition of 0.5–0.7 units for second fluorine) |
| Quantified Difference | Estimated difference of ≥0.5 logP units (lower lipophilicity for target compound) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem) and fragment-based estimation |
Why This Matters
A 0.5 logP unit difference can translate to a 3- to 5-fold change in membrane partitioning, influencing both in vitro assay performance and in vivo distribution, which is critical for selecting the correct analog for a given screening cascade.
- [1] PubChem. (2026). Compound Summary for CID 18567833: 2-fluoro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/941942-85-4 View Source
